molecular formula C19H20FN3O3 B2796236 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-fluorophenyl)urea CAS No. 894015-99-7

1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-fluorophenyl)urea

Cat. No.: B2796236
CAS No.: 894015-99-7
M. Wt: 357.385
InChI Key: XGMDUDGSTGSQMZ-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a pyrrolidin-5-one core substituted with a 4-ethoxyphenyl group at the 1-position and a 2-fluorophenylurea moiety at the 3-position. The 2-fluorophenyl group introduces steric and electronic effects, influencing binding interactions with biological targets. Urea derivatives are widely studied for their roles as enzyme inhibitors, receptor modulators, and bioactive agents due to their hydrogen-bonding capabilities.

Properties

IUPAC Name

1-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O3/c1-2-26-15-9-7-14(8-10-15)23-12-13(11-18(23)24)21-19(25)22-17-6-4-3-5-16(17)20/h3-10,13H,2,11-12H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMDUDGSTGSQMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-fluorophenyl)urea typically involves multiple steps, starting with the formation of the pyrrolidinone ring. One common approach is the cyclization of an appropriate amino acid derivative under acidic conditions. The ethoxyphenyl group can be introduced through a substitution reaction involving an ethoxy-substituted benzene derivative.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors to ensure consistent product quality. The process would likely include purification steps such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide may be used.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biochemical studies.

  • Medicine: Potential use in drug discovery and development, particularly in targeting specific biological pathways.

  • Industry: Application in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-fluorophenyl)urea exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural features, biological activities, and research findings for the target compound and its analogs:

Compound Name Core Structure Substituents Reported Activity Key Findings Reference
1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-fluorophenyl)urea (Target) Pyrrolidin-5-one 4-Ethoxyphenyl, 2-fluorophenylurea Not explicitly reported (inferred) Hypothesized antiviral/kinase inhibition based on fluorophenyl and urea motifs .
1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea (CAS 877640-52-3) Pyrrolidin-5-one 4-Ethoxyphenyl, 4-methoxyphenylurea Not reported Structural analog; methoxy group may reduce logP vs. ethoxy .
RSV 604 ((S)-1-(2-fluorophenyl)-3-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-urea) Benzodiazepin-2-one 2-fluorophenyl, benzodiazepinone RSV replication inhibitor IC₅₀ = 0.8 µM against RSV; fluorophenyl enhances target binding .
1-(4-(3-Chloro-2-fluorophenoxy)pyridin-2-yl)-3-methylurea (Compound 1 from ) Pyridine Chloro-fluorophenoxy, methylurea Glucokinase activator Enhances glucose metabolism; methylurea improves solubility .
1-(4-Bromo-3-((5-methoxypyridin-3-yl)oxy)phenyl)-3-methylurea (Compound 2 from ) Pyridine Bromo-methoxypyridinyloxy, methylurea Not specified Bromine substituent may increase halogen bonding in receptor interactions .

Key Observations

Substituent Effects: The 2-fluorophenyl group in the target compound and RSV 604 is critical for steric hindrance and electronic modulation, which may enhance binding to hydrophobic pockets in viral or kinase targets . Ethoxy vs.

Core Structure Influence: Pyrrolidin-5-one (target compound) offers conformational rigidity compared to benzodiazepinone (RSV 604) or pyridine ( compounds), affecting pharmacokinetic properties like metabolic stability . Urea vs. Methylurea: Methyl substitution (e.g., compounds) reduces hydrogen-bonding capacity but enhances solubility, whereas unsubstituted urea (target compound) may favor stronger target interactions .

Biological Activity Trends: Fluorinated phenyl groups (target compound, RSV 604) correlate with antiviral activity, likely due to improved target affinity and resistance to metabolic degradation . Pyridine-based ureas () demonstrate kinase-modulating effects, suggesting the target compound’s pyrrolidinone core could be optimized for similar applications .

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